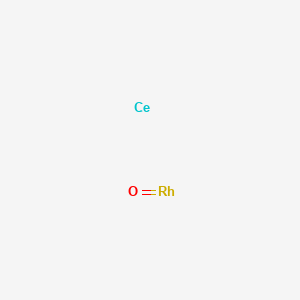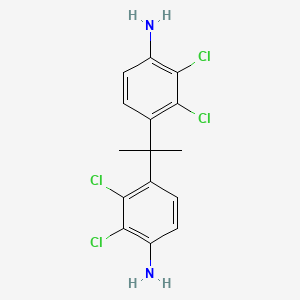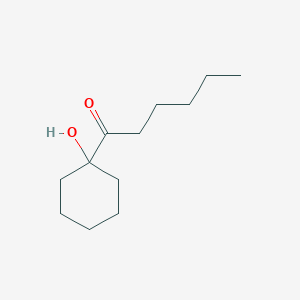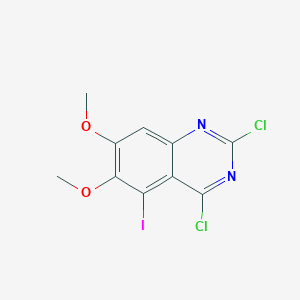
Cerium--oxorhodium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium–oxorhodium (1/1) is a compound that combines cerium and rhodium in a 1:1 ratio. Cerium is a lanthanide metal known for its high reactivity and ability to exist in multiple oxidation states, while rhodium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Cerium–oxorhodium (1/1) can be synthesized through various methods, including:
Pyrolysis: This involves the thermal decomposition of cerium and rhodium precursors, such as cerium nitrate and rhodium chloride, at high temperatures.
Co-precipitation: This method involves the simultaneous precipitation of cerium and rhodium salts from a solution, followed by calcination to obtain the desired compound.
Sol-gel Method: This involves the hydrolysis and polycondensation of cerium and rhodium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Industrial Production Methods: In industrial settings, the production of cerium–oxorhodium (1/1) typically involves large-scale pyrolysis or co-precipitation processes. These methods are favored due to their scalability and ability to produce high-purity compounds.
化学反応の分析
Types of Reactions: Cerium–oxorhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of the elements is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cerium dioxide and rhodium oxide, while reduction may yield metallic cerium and rhodium.
科学的研究の応用
Cerium–oxorhodium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: It is studied for its potential use in biological systems, particularly in enzyme mimetics and as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and as an anti-cancer agent.
Industry: The compound is used in industrial processes, including the production of fine chemicals, petrochemicals, and in environmental remediation.
作用機序
The mechanism by which cerium–oxorhodium (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by lowering the activation energy required, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application, but generally involve the interaction of the compound with reactant molecules to form intermediate complexes that decompose to yield the final products.
類似化合物との比較
Cerium–oxorhodium (1/1) can be compared with other similar compounds, such as:
Cerium–oxoplatinum (1/1): Similar in its catalytic properties but with different reactivity and stability profiles.
Cerium–oxopalladium (1/1): Known for its use in hydrogenation reactions but less effective in oxidation reactions compared to cerium–oxorhodium (1/1).
Cerium–oxoiridium (1/1): Exhibits unique catalytic properties but is more expensive and less commonly used.
The uniqueness of cerium–oxorhodium (1/1) lies in its balanced combination of reactivity, stability, and catalytic efficiency, making it a versatile compound for various applications.
特性
CAS番号 |
144275-81-0 |
|---|---|
分子式 |
CeORh |
分子量 |
259.021 g/mol |
IUPAC名 |
cerium;oxorhodium |
InChI |
InChI=1S/Ce.O.Rh |
InChIキー |
XTIGIWBBPFCKFF-UHFFFAOYSA-N |
正規SMILES |
O=[Rh].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)








![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
